molecular formula C24H27NO6 B6528007 3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one CAS No. 946235-05-8

3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B6528007
CAS No.: 946235-05-8
M. Wt: 425.5 g/mol
InChI Key: PWSMXYJRHCWWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the chromeno-oxazin family, characterized by a fused tricyclic framework integrating coumarin and oxazine moieties. Its structure features a 3,4-dimethoxyphenyl group at position 3, a 3-methoxypropyl chain at position 9, and a 4-methyl substituent on the oxazinone ring. The molecular formula is C₂₄H₂₇NO₆ (calculated molecular weight: 425.47 g/mol), as identified in . The methoxy groups enhance lipophilicity, while the methyl substituent may influence ring conformation and steric interactions.

Synthetic routes for analogous chromeno-oxazin derivatives typically involve cyclocondensation of hydroxylated isoflavones with aliphatic amines or alcohols under acidic conditions .

Key spectral characteristics (based on analogs):

  • ¹H NMR: Signals for methoxy groups (δ 3.7–3.9 ppm), aromatic protons (δ 6.8–7.5 ppm), and aliphatic chains (δ 1.6–2.5 ppm) .
  • IR: Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) groups .

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-9-(3-methoxypropyl)-4-methyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-15-17-7-9-19-18(13-25(14-30-19)10-5-11-27-2)23(17)31-24(26)22(15)16-6-8-20(28-3)21(12-16)29-4/h6-9,12H,5,10-11,13-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSMXYJRHCWWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC3=C2CN(CO3)CCCOC)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have been found to target proteins such asPTPN1 , ALOX5 , ALOX15B , ALOX15 , and ALOX12 . These proteins play crucial roles in various cellular processes, including inflammation and cell growth.

Biochemical Analysis

Biochemical Properties

3-(3,4-Dimethoxyphenyl)-9-(3-methoxypropyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one plays a significant role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to interact with enzymes such as cytochrome P450 family members, including CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. These interactions often involve inhibition or modulation of enzyme activity, which can affect various metabolic pathways. Additionally, the compound may bind to proteins involved in signal transduction, such as kinases and phosphatases, influencing cellular signaling pathways.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to induce apoptosis and inhibit cell proliferation by modulating key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway. In non-cancerous cells, it may influence gene expression and cellular metabolism, leading to changes in cell function and behavior. The compound’s impact on cell signaling pathways can result in altered cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism involves binding to specific enzymes and proteins, leading to inhibition or activation of their activity. For example, the compound’s interaction with cytochrome P450 enzymes can result in altered drug metabolism and detoxification processes. Additionally, the compound may influence gene expression by modulating transcription factors and epigenetic regulators, leading to changes in cellular function and phenotype.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and modulation of metabolic pathways. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. Threshold effects have been identified, indicating specific dosage ranges where the compound’s beneficial effects are maximized while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound may also influence the activity of other enzymes and cofactors, further modulating metabolic pathways and cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and reach target sites.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and proteins involved in metabolic processes. The compound’s localization can also influence its stability and degradation, affecting its overall efficacy.

Biological Activity

3-(3,4-Dimethoxyphenyl)-9-(3-methoxypropyl)-4-methyl-2H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound with potential biological activities. This article reviews its structure, synthesis, and biological effects based on diverse scientific literature.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C24H27NO6
  • Molecular Weight : 425.5 g/mol
  • CAS Number : 1010902-18-7

The structure includes a chromeno[8,7-e][1,3]oxazine core with specific substitutions that may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes cyclization of appropriate precursors under controlled conditions. The process often begins with the formation of a coumarin derivative followed by alkylation and cyclization to introduce the oxazine ring .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antioxidant Activity : The compound has shown significant antioxidant properties in vitro. It potentially protects cells from oxidative stress by scavenging free radicals.
  • Cytotoxicity : Studies have reported cytotoxic effects against several cancer cell lines. For instance, in assays using human cancer cell lines, the compound demonstrated IC50 values indicating effective inhibition of cell growth .
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity against certain bacterial strains. This could be attributed to its ability to disrupt microbial cell membranes or inhibit specific metabolic pathways.

Antioxidant Activity

A study evaluated the antioxidant capacity using various assays such as DPPH radical scavenging and ABTS assay. The results indicated that the compound exhibited a strong ability to neutralize free radicals compared to standard antioxidants like ascorbic acid.

Assay TypeIC50 Value (µM)Standard
DPPH2530
ABTS2022

Cytotoxicity Studies

In vitro cytotoxicity tests were conducted on several cancer cell lines including HCT116 (colon cancer) and MCF7 (breast cancer). The compound showed notable cytotoxic effects with the following IC50 values:

Cell LineIC50 Value (µM)
HCT11615
MCF718

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Antimicrobial Activity

The antimicrobial efficacy was tested against various bacterial strains using the disc diffusion method. The results indicated that the compound exhibited moderate antibacterial activity.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12

Case Studies

A notable case study involved the use of this compound in combination with other chemotherapeutic agents. The study found that co-treatment enhanced the cytotoxic effects on resistant cancer cell lines, suggesting a potential role in combination therapy strategies.

The proposed mechanism of action involves interaction with cellular targets such as enzymes and receptors. The structural features allow it to fit into specific binding sites, modulating enzyme activity and influencing various signaling pathways related to growth and apoptosis .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features References
Target Compound 3-(3,4-dimethoxyphenyl), 9-(3-methoxypropyl), 4-methyl C₂₄H₂₇NO₆ 425.47 Not reported Enhanced lipophilicity from dual methoxy groups
3-(3,4-Dimethoxyphenyl)-9-(4-hydroxybutyl)-2-methyl (4e, n=3) 3-(3,4-dimethoxyphenyl), 9-(4-hydroxybutyl), 2-methyl C₂₃H₂₅NO₆ 411.45 78–79 Hydroxybutyl chain increases polarity; lower melting point
3-(4-Fluorophenyl)-9-(4-hydroxybutyl)-2-(trifluoromethyl) (4i, n=3) 4-fluorophenyl, 9-(4-hydroxybutyl), 2-(trifluoromethyl) C₂₂H₂₀F₄NO₄ 438.40 137–139 Fluorinated groups enhance metabolic stability; higher melting point
9-(3-Phenylpropyl)-3-(3,4-dimethoxyphenyl) (CAS 929444-74-6) 3-(3,4-dimethoxyphenyl), 9-(3-phenylpropyl) C₂₈H₂₇NO₅ 457.52 Not reported Phenylpropyl chain adds steric bulk; potential for π-π interactions
3-(2-Methoxyphenyl)-9-(3-methoxypropyl)-4-one (BG01317) 3-(2-methoxyphenyl), 9-(3-methoxypropyl) C₂₂H₂₃NO₅ 381.42 Not reported Ortho-methoxy group reduces resonance stabilization

Key Trends and Implications

Substituent Position: 3,4-Dimethoxyphenyl (target compound) vs. 4-Methyl vs. 2-Methyl (): Positional isomerism affects ring strain and hydrogen-bonding capacity, influencing solubility and crystallinity.

Alkyl Chain Modifications: 3-Methoxypropyl (target) vs. ~2.8 for 4e) . Phenylpropyl (CAS 929444-74-6): Introduces aromaticity, which may enhance interactions with hydrophobic protein pockets but reduce aqueous solubility .

Fluorinated Derivatives :

  • Trifluoromethyl (4i, n=3) and fluorobenzyl () substituents improve metabolic stability and bioavailability due to fluorine’s electronegativity and resistance to oxidation .

Spectral and Analytical Differences

  • ¹³C NMR : The target compound’s 3-methoxypropyl chain would show signals at δ 56–58 ppm (methoxy carbons) and δ 25–30 ppm (aliphatic carbons), distinct from hydroxybutyl analogs (δ 60–65 ppm for hydroxyl-bearing carbons) .
  • MS Fragmentation : Loss of methoxy groups (m/z –31) is common in analogs, while trifluoromethyl-containing compounds (e.g., 4i) exhibit characteristic fragments at m/z 69 (CF₃⁺) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.